Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate
Description
Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-nitrophenyl group at position 5 and a sulfanylacetate-amide-ethyl ester moiety.
Properties
IUPAC Name |
ethyl 2-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S2/c1-2-23-12(20)8-24-7-11(19)15-14-17-16-13(25-14)9-4-3-5-10(6-9)18(21)22/h3-6H,2,7-8H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIUYILRQVNHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Coupling Reactions: The thiadiazole ring and the nitrophenyl group are coupled using a suitable coupling agent.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution can be facilitated by using strong nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, inhibiting their activity or modulating their function.
Materials Science: Its electronic properties can be exploited in the design of semiconductors or other electronic materials.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
a. Nitro Group Positioning and Heterocycle Variations
- N-[5-({2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide (3d) Structure: Features a 3-nitrobenzamide substituent instead of a directly attached 3-nitrophenyl group on the thiadiazole. Properties: Melting point (250°C with decomposition), yield (79%), IR (amide I band at 1683 cm⁻¹), and NMR data (δ 1.15 ppm for ethyl group) indicate stability under thermal stress and strong intermolecular interactions due to the nitro and amide groups .
- Ethyl [(5-{3-nitrobenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate Structure: Incorporates a 3-nitrobenzylidene group on a dihydrothiazole ring instead of thiadiazole. Properties: Molecular weight (352.38 g/mol) and ester/amide functionalities suggest moderate solubility in polar solvents. The conjugated system may enhance UV absorption, useful in analytical detection .
b. Heterocycle Replacements
- Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate
- Structure : Substitutes thiadiazole with oxadiazole, a heterocycle with higher electronegativity due to oxygen.
- Properties : Reported chemotherapeutic effects in oxadiazole derivatives highlight the role of heteroatoms in bioactivity. The absence of a nitro group reduces electron-withdrawing effects, possibly increasing metabolic stability .
- Comparison : Oxadiazoles generally exhibit lower lipophilicity than thiadiazoles, which may influence membrane permeability in drug design .
Functional Group Modifications
a. Sulfonamide and Acylated Derivatives
- Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate Structure: Contains a sulfonamide group and 4-nitrophenyl substituent. Properties: The sulfonamide enhances acidity (pKa ~10), while the nitro group at position 4 (para) offers distinct electronic effects compared to meta-substitution in the target compound. Such derivatives are often explored as enzyme inhibitors . Comparison: The para-nitro group may confer stronger electron-withdrawing effects than meta, influencing resonance stabilization and reactivity.
b. Trifluoromethoxy and Morpholine Derivatives
- Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate Structure: Substitutes nitro with trifluoromethoxy, a lipophilic electron-withdrawing group. Properties: The CF₃O group enhances metabolic resistance and membrane permeability, commonly used in agrochemicals and pharmaceuticals . Comparison: While both nitro and trifluoromethoxy are electron-withdrawing, the latter’s lipophilicity may improve bioavailability.
Physicochemical and Spectroscopic Data Comparison
Key Observations :
- Higher molecular weight correlates with elevated melting points due to increased van der Waals interactions.
- Amide I bands in IR (~1680 cm⁻¹) confirm secondary structure stability across analogs.
- Ethyl groups in NMR (δ ~1.15–1.33 ppm) are consistent, while aromatic shifts vary with substitution patterns.
Biological Activity
Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Structure and Synthesis
The compound has a complex structure characterized by the presence of a thiadiazole ring and a nitrophenyl group. The synthesis typically involves the reaction of thiosemicarbazide with appropriate acylating agents to form the thiadiazole derivatives. The detailed synthetic route can be summarized as follows:
- Formation of Thiadiazole Ring : Reaction of 3-nitrobenzoyl chloride with thiosemicarbazide.
- Cyclization : Using dehydrating agents like phosphorus oxychloride.
- Final Acylation : Acylation with ethyl chloroacetate to yield the target compound.
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. Research indicates that derivatives containing the 5-(3-nitrophenyl) substituent show enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC) : Some derivatives have reported MIC values lower than standard antibiotics like ampicillin, indicating promising antibacterial potential against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The thiadiazole scaffold has been associated with anticancer activity through various mechanisms:
- Mechanisms of Action : Compounds have been shown to inhibit DNA synthesis and affect key signaling pathways involved in tumorigenesis. For example, studies have demonstrated that certain thiadiazole derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis .
- Cell Line Studies : Specific compounds derived from this scaffold have shown IC50 values in the micromolar range against cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), indicating their potential as anticancer agents .
Anti-inflammatory and Analgesic Effects
Research also highlights the anti-inflammatory and analgesic properties of thiadiazole derivatives. The compounds have shown effectiveness in reducing inflammation in various models, suggesting their potential use in treating inflammatory diseases .
Case Studies
Several studies have documented the biological activities of thiadiazole derivatives:
- Anticonvulsant Activity : A study evaluated the anticonvulsant effects of various thiadiazole derivatives using models like MES and scPTZ. Some compounds demonstrated significant anticonvulsant activity comparable to standard treatments .
- Antifungal Activity : In vitro studies have shown that certain thiadiazole derivatives possess antifungal properties against strains like Candida albicans and Aspergillus niger, with some exhibiting lower EC50 values than established antifungal agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how do reaction parameters influence yield?
- Methodology : Synthesis involves nucleophilic substitution between 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine and ethyl bromoacetate derivatives. Key steps:
- Solvent : Ethanol or ethyl acetate (reflux, 2–24 hours) .
- Stoichiometry : 1:1 molar ratio of thiadiazole amine to bromoacetate .
- Purification : Flash chromatography (petroleum ether:EtOAc = 1:1) or recrystallization from chloroform/ethanol .
- Yield : 75–80% (similar to ).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Techniques :
- 1H NMR : Identify sulfanyl (δ 4.24 ppm) and ethyl groups (δ 1.15 ppm, J=7.38 Hz) .
- IR : Confirm carbonyl (1688 cm⁻¹) and amide (3165 cm⁻¹) stretches .
- LCMS : Validate molecular weight ([M+H]+ calculated for analogous structures in ).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Recommendations :
- Use PPE (nitrile gloves, goggles) and fume hoods .
- Avoid inhalation; store in amber glass at 2–8°C .
- Neutralize spills with inert absorbents (silica gel) .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data (e.g., NMR/IR) be resolved?
- Approach :
- Compare experimental δ values (e.g., 1H NMR: δ 10.39 ppm for NH in ) with DFT calculations.
- Use deuterated solvents (e.g., CDCl3) to eliminate solvent artifacts .
- Validate purity via HPLC (e.g., uses LCMS with [M+H]+ = 523.3).
Q. What crystallographic challenges arise during structural determination, and how are they mitigated?
- Challenges :
- Flexible sulfanyl bridges hinder crystal growth .
- Disorder in nitro-phenyl groups requires anisotropic refinement .
- Solutions :
- Optimize crystallization using mixed solvents (e.g., chloroform:ethanol) .
- Use SHELXL for refinement (R factor < 0.05, as in ) .
Q. What role does the 3-nitrophenyl substituent play in modulating biological activity?
- Insights :
- Nitro groups enhance electron-withdrawing effects, stabilizing thiadiazole ring interactions with biological targets (e.g., glutaminase inhibition in ).
- Analogous structures (e.g., BPTES in ) show improved solubility when nitro groups are replaced with polar moieties.
Q. How can researchers design analogs for structure-activity relationship (SAR) studies?
- Strategy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
